5,6-Dihydrouridine 5'-monophosphate
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Overview
Description
Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through various methods. One common method involves the decarboxylation of orotidine 5’-monophosphate, catalyzed by the enzyme orotidylate decarboxylase . Another method involves the reaction of cytidine monophosphate with sodium nitrite and deionized water, followed by the addition of acid and/or acid anhydride .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate often employs recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as URA5 and URA3, which encode enzymes involved in the biosynthesis of uridine 5’-monophosphate . The production process involves cultivating the yeast cells in a suitable medium, followed by the extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine 5’-diphosphate and uridine 5’-triphosphate.
Reduction: It can be reduced to form deoxyuridine monophosphate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium ferrocyanide under ultraviolet irradiation.
Reduction: Sodium borohydride in aqueous solution.
Substitution: Phosphorylating agents such as phosphoric acid.
Major Products:
Oxidation: Uridine 5’-diphosphate, uridine 5’-triphosphate.
Reduction: Deoxyuridine monophosphate.
Substitution: Various uridine derivatives.
Scientific Research Applications
Uridine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other pyrimidine nucleotides.
Biology: It plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: It is used in the treatment of metabolic disorders such as orotic aciduria.
Industry: It is used as a food additive and in the production of pharmaceuticals.
Mechanism of Action
Uridine 5’-monophosphate exerts its effects through various molecular targets and pathways:
RNA Synthesis: It serves as a building block for RNA synthesis, which is essential for protein synthesis and cellular function.
Metabolic Pathways: It is involved in the synthesis of glycogen, phospholipids, and other vital biomolecules.
Enzymatic Reactions: It acts as a substrate for enzymes such as orotidylate decarboxylase and uridine phosphorylase, which are involved in nucleotide metabolism.
Comparison with Similar Compounds
Uridine 5’-monophosphate can be compared with other similar compounds, such as:
Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine 5’-monophosphate: Contains adenine instead of uracil.
Guanosine 5’-monophosphate: Contains guanine instead of uracil.
Uniqueness: Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. It also has distinct applications in medicine and industry, making it a valuable compound for research and development .
Properties
CAS No. |
1036-48-2 |
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Molecular Formula |
C9H15N2O9P |
Molecular Weight |
326.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NBWDKGJHOHJBRJ-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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